pKa Modulation Relative to 4-Morpholinoaniline and Piperazine Analogs
3-Methyl-4-morpholinoaniline exhibits a predicted pKa of 7.25 ± 0.40, positioning it between the more acidic 4-morpholinoaniline (pKa 6.72 ± 0.40) and the more basic 4-(4-methylpiperazin-1-yl)aniline (pKa 8.08 ± 0.42) . This intermediate basicity modulates nucleophilic reactivity and solubility at physiological pH, directly influencing the compound's suitability for specific amide coupling conditions and its ionization state in biological matrices.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 7.25 ± 0.40 (Predicted) |
| Comparator Or Baseline | 4-Morpholinoaniline: 6.72 ± 0.40; 4-(4-Methylpiperazin-1-yl)aniline: 8.08 ± 0.42 |
| Quantified Difference | Target is 0.53 pKa units higher than 4-morpholinoaniline; 0.83 pKa units lower than piperazine analog |
| Conditions | Predicted values (ACD/Labs or similar) at 25°C |
Why This Matters
A 0.5-0.8 pKa shift significantly alters the ratio of ionized to neutral species at physiological pH, impacting solubility, passive diffusion, and potential off-target interactions.
